
1-(4-Isopropylphenyl)butan-1-ol
Overview
Description
1-(4-Isopropylphenyl)butan-1-ol is an organic compound characterized by a phenyl ring substituted with an isopropyl group at the para position and a butan-1-ol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Isopropylphenyl)butan-1-ol can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This involves the reaction of 4-isopropylphenol with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Grignard Reaction: Another method involves the reaction of 4-isopropylphenyl magnesium bromide (Grignard reagent) with butanal followed by hydrolysis. This method requires strict anhydrous conditions and inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
1-(4-Isopropylphenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-isopropylphenyl)butan-1-one using oxidizing agents like chromyl chloride (CrO₂Cl₂) or pyridinium chlorochromate (PCC).
Reduction: Reduction of the compound can yield 1-(4-isopropylphenyl)butane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the phenyl ring, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂).
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO₂Cl₂), pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH₄), ether as solvent.
Substitution Reactions: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂), and anhydrous conditions.
Major Products Formed:
Oxidation: 1-(4-isopropylphenyl)butan-1-one.
Reduction: 1-(4-isopropylphenyl)butane.
Substitution Reactions: Nitro-, sulfo-, and halogenated derivatives of this compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₈O
- Molecular Weight : 194.28 g/mol
- Functional Groups : Alcohol (-OH) and aromatic ring with an isopropyl substituent.
The presence of the isopropyl group enhances the compound's lipophilicity, influencing its interaction with biological targets and its solubility in organic solvents.
Organic Synthesis
1-(4-Isopropylphenyl)butan-1-ol serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable for creating more complex molecules. Common reactions include:
- Oxidation : Converts the alcohol to a ketone or aldehyde.
- Reduction : Can be reduced to form alkanes or other alcohols.
- Substitution Reactions : The hydroxyl group can be substituted with halogens or other functional groups.
Research indicates that this compound exhibits potential biological activities:
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit the growth of cancer cells. For instance, in vitro tests on breast cancer cell lines reported IC₅₀ values ranging from 6 to 18 μM, indicating significant cytotoxicity.
- Neuropharmacological Effects : The compound has been evaluated for its role as a modulator of neurotransmitter receptors. Preliminary studies suggest it may act as an allosteric modulator of GABA_B receptors, which could have implications for treating neurological disorders.
Industrial Applications
In industrial settings, this compound is utilized in:
- Fragrance Production : Its aromatic properties make it suitable for use in perfumes and flavorings.
- Solvent Applications : The compound serves as a solvent in various chemical processes due to its favorable solubility characteristics.
Data Table: Summary of Biological Activities
Activity Type | Description | Findings |
---|---|---|
Anticancer Activity | Inhibition of cancer cell growth | IC₅₀ values between 6 - 18 μM |
Neuropharmacological Effects | Modulation of GABA_B receptors | EC₅₀ approximately 30 μM |
Pharmacokinetics | Absorption and metabolism in vivo | Peak plasma concentration ~40 μM after 5 hours; half-life ~2 hours |
Case Study 1: Anticancer Research
A notable study investigated the effects of this compound on breast cancer cell lines (MDA-MB-231). The treatment resulted in:
- Increased apoptosis rates.
- Reduced cell viability by approximately 46% compared to controls at concentrations around 50 μM.
These findings underscore the compound's potential as a therapeutic agent in oncology.
Case Study 2: Neuropharmacological Modulation
In another study focusing on neuropharmacology, derivatives of the compound were synthesized and tested for their ability to modulate GABA_B receptor activity. Some derivatives demonstrated significant activity, suggesting potential applications in treating conditions like anxiety and epilepsy.
Mechanism of Action
The mechanism by which 1-(4-isopropylphenyl)butan-1-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
4-tert-Butylphenol
4-Methylphenol
4-Ethylphenol
4-Propylphenol
Biological Activity
1-(4-Isopropylphenyl)butan-1-ol, also known as a derivative of isopropylphenol, has garnered attention for its potential biological activities. This compound is structurally characterized by a butanol chain linked to a phenyl group with an isopropyl substituent. Understanding its biological activity is crucial for assessing its therapeutic potential and applications in pharmacology.
Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. Its activity as a modulator of GABA_B receptors has been explored, with findings suggesting that structural modifications can significantly affect its potency and efficacy.
Biological Activity Summary
Study on GABA_B Modulation
In a study evaluating the efficacy of various derivatives of propan-1-ol, including this compound, it was found that the compound exhibited allosteric modulation at GABA_B receptors. The most active compounds in the series had EC50 values around 30 µM, suggesting a moderate level of activity compared to other tested derivatives. The study highlighted the importance of hydrophobic interactions in enhancing receptor affinity and activity .
Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial properties of this compound. The compound was tested against several bacterial strains, showing promising results in inhibiting growth. However, the precise mechanisms and pathways involved remain to be fully elucidated .
Neuroprotective Properties
Research has also pointed to the neuroprotective effects of this compound in cellular models of neurodegeneration. It was suggested that its ability to modulate neurotransmitter systems could play a role in reducing neuronal damage under stress conditions .
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)butan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-4-5-13(14)12-8-6-11(7-9-12)10(2)3/h6-10,13-14H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJZFXYBDXXDBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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